4-(氨基甲基)-1(2H)-酞嗪酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

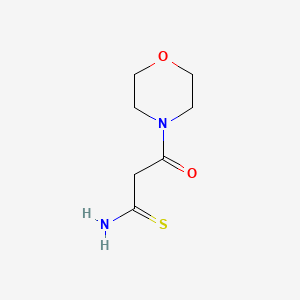

4-(Aminomethyl)-1(2H)-phthalazinone (hereafter referred to as AM-phthalazinone) is a heterocyclic compound with a phthalazinone core, recognized for its versatile chemistry and potential in various fields of research, including medicinal chemistry. Its unique structure allows for diverse chemical reactions and modifications, making it a focal point for synthetic and medicinal chemists (Terán et al., 2019).

Synthesis Analysis

AM-phthalazinone derivatives can be synthesized through multicomponent reactions involving palladium-catalyzed isocyanide insertion, which allows for the regioselective introduction of substituents. This method has proven to be efficient for generating diversely substituted AM-phthalazinone compounds, highlighting its potential for producing a wide range of derivatives with varied biological activities (Vlaar et al., 2013).

Molecular Structure Analysis

The molecular structure of AM-phthalazinone derivatives has been elucidated using techniques like NMR spectroscopy. These studies provide valuable insights into the compound's structural characteristics, which are crucial for understanding its reactivity and interaction with biological targets. Such analyses aid in the design and development of new compounds with desired properties (Wang et al., 2002).

Chemical Reactions and Properties

AM-phthalazinone undergoes various chemical reactions, including condensation with secondary amines and formaldehyde to yield N-Mannich bases, illustrating its reactivity and potential for chemical modifications. These reactions are essential for synthesizing derivatives with specific functionalities and biological activities (Mustafa et al., 1964).

Physical Properties Analysis

The physical properties of AM-phthalazinone derivatives, such as solubility and thermal stability, have been studied. These properties are influenced by the nature and position of substituents on the phthalazinone core, affecting the compound's utility in various applications (Cheng et al., 2007).

科学研究应用

合成和生物活性

4-苄基-2-1(2H)酞嗪酮衍生物,与 4-(氨基甲基)-1(2H)-酞嗪酮相关,已被合成并评估其抗菌活性。发现这些化合物表现出显着的抗菌特性,突出了它们在临床医学中作为解热、镇痛和抗结核治疗等应用的潜力 (Bedair、Lamphon 和 Ghazal,1987)。

药理作用

对 4-羟甲基-1(2H)-酞嗪酮衍生物(与 4-(氨基甲基)-1(2H)-酞嗪酮密切相关)的研究揭示了它们对血小板聚集和水肿性动脉反应的抑制作用。这表明它们在针对心血管疾病的药理制剂开发中具有潜在用途 (Eguchi、Sugimoto 和 Ishikawa,1980)。

抗哮喘特性

酞嗪酮衍生物,如 4-(3-吡啶基)-1(2H)-酞嗪酮,已被合成并评估其作为血栓素 A2 合成酶抑制剂和支气管扩张剂的双重活性。这些化合物代表了一类新的抗哮喘剂 (Yamaguchi 等,1993)。

抗惊厥活性

使用可应用于 4-(氨基甲基)-1(2H)-酞嗪酮的方法合成的 2-苄基-1(2H)-酞嗪酮在临床前模型中显示出显着的抗惊厥活性。这表明它们在惊厥性疾病的治疗中具有潜力 (Kornet 和 Shackleford,1999)。

潜在抗癌活性

已经合成了具有预期抗癌活性的新型生物活性酞嗪酮衍生物。这些化合物包括 4-苄基-1(2H)-酞嗪酮的衍生物,表明 4-(氨基甲基)-1(2H)-酞嗪酮在癌症研究中的潜力 (Rayes 等,2019)。

安全和危害

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.

未来方向

This involves discussing potential future research directions or applications for the compound based on its properties and activities.

Please consult with a qualified professional or refer to relevant scientific literature for specific information on “4-(Aminomethyl)-1(2H)-phthalazinone”.

属性

IUPAC Name |

4-(aminomethyl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8/h1-4H,5,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCORFYODLSYUNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355689 |

Source

|

| Record name | 4-(Aminomethyl)-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-1(2H)-phthalazinone | |

CAS RN |

22370-18-9 |

Source

|

| Record name | 4-(Aminomethyl)-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)